molecular formula C17H17N B14747630 1-cyclopropyl-N-(diphenylmethyl)methanimine CAS No. 671781-40-1

1-cyclopropyl-N-(diphenylmethyl)methanimine

Cat. No.: B14747630
CAS No.: 671781-40-1
M. Wt: 235.32 g/mol
InChI Key: CAGVBTKHXSHSLV-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-(diphenylmethyl)methanimine is an organic compound characterized by the presence of a cyclopropyl group and a diphenylmethyl group attached to a methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-N-(diphenylmethyl)methanimine typically involves the reaction of cyclopropylamine with benzophenone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N-(diphenylmethyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

1-cyclopropyl-N-(diphenylmethyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-(diphenylmethyl)methanimine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethyl)-1-phenylethan-1-imine
  • N-(diphenylmethyl)-1-phenylmethanimine

Uniqueness

1-cyclopropyl-N-(diphenylmethyl)methanimine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

671781-40-1

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

N-benzhydryl-1-cyclopropylmethanimine

InChI

InChI=1S/C17H17N/c1-3-7-15(8-4-1)17(18-13-14-11-12-14)16-9-5-2-6-10-16/h1-10,13-14,17H,11-12H2

InChI Key

CAGVBTKHXSHSLV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C=NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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